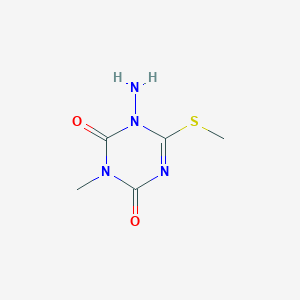
4-(Trifluoromethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)phenacyl bromide consists of a phenacyl bromide core with a trifluoromethoxy group attached to the phenyl ring . The IUPAC name for this compound is 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)phenacyl bromide has a molecular weight of 283.04 g/mol . Additional physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
“4-(Trifluoromethoxy)phenacyl bromide” and its analogs are versatile organic intermediates used in the synthesis of heterocyclic compounds via multicomponent reactions . Here’s a brief overview:
Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis or reaction being performed. In general, phenacyl bromide analogs are used as starting materials in multicomponent reactions (MCRs) to synthesize heterocyclic compounds . MCRs are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
Results/Outcomes : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry for the synthesis of novel bioactive heterocycle compounds and drugs to treat diseases .
-
Synthesis of Heterocyclic Compounds
- Summary : Phenacyl bromide analogs, including “4-(Trifluoromethoxy)phenacyl bromide”, are used as versatile intermediates in the synthesis of heterocyclic compounds .
- Methods : These compounds are synthesized via multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
- Results : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry for the synthesis of novel bioactive heterocycle compounds and drugs to treat diseases .
-
Metal-free C(sp3)-H Bromination
- Summary : A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
- Methods : The reaction for the toluenes is mediated by PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr, while the bromination in aromatic ketones requires additional assistance of p-TsOH.H2O and BF3.Et2O .
- Results : The synthesis of phenacyl bromides has been achieved under transition metal-free conditions .
-
Affinity Labeling Reagent
- Summary : “4-(Trifluoromethoxy)phenacyl bromide” acts as an affinity labeling reagent.
- Methods : It covalently attaches itself to specific amino acid residues within a protein.
- Results : This enables the identification and characterization of its interacting partners.
-
Synthesis of Trifluoromethylpyridines
- Summary : Trifluoromethylpyridines are important building blocks in the synthesis of various biologically active compounds .
- Methods : The specific methods of synthesis can vary widely depending on the specific reaction being performed .
- Results : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry .
-
Development of New Approaches for C(sp3)-H Bromination
- Summary : A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
- Methods : The reaction for the toluenes is mediated by PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr, while the bromination in aromatic ketones requires additional assistance of p-TsOH.H2O and BF3.Et2O .
- Results : Synthesis of phenacyl bromides has been achieved under transition metal-free conditions .
-
Affinity Labeling Reagent
- Summary : “4-(Trifluoromethoxy)phenacyl bromide” acts as an affinity labeling reagent.
- Methods : It covalently attaches itself to specific amino acid residues within a protein.
- Results : This enables the identification and characterization of its interacting partners.
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAGGWLQIILIIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381082 |
Source


|
| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenacyl bromide | |
CAS RN |
103962-10-3 |
Source


|
| Record name | 4-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-(trifluoromethoxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

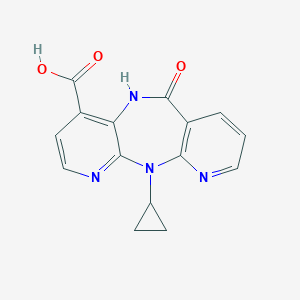




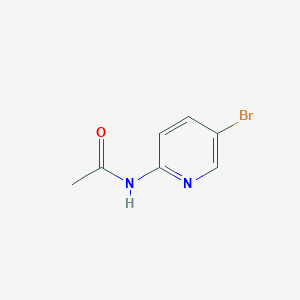

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
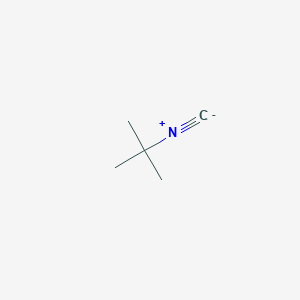

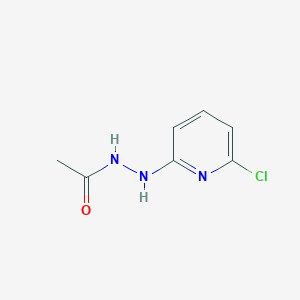
![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)

